
Methyl 2-methyl-1-benzofuran-5-carboxylate
Overview
Description
Methyl 2-methyl-1-benzofuran-5-carboxylate is an organic compound with the molecular formula C11H10O3 It is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-1-benzofuran-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Another method involves the use of a free radical cyclization cascade to construct the benzofuran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-methyl-1-benzofuran-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-methyl-1-benzofuran-5-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For example, some benzofuran derivatives inhibit the production of pro-inflammatory cytokines, making them useful in anti-inflammatory treatments . The specific molecular targets and pathways depend on the particular derivative and its application.
Comparison with Similar Compounds
Methyl 2-methyl-1-benzofuran-5-carboxylate can be compared with other benzofuran derivatives, such as:
2-Methylbenzofuran: Similar in structure but lacks the carboxylate group.
5-Methyl-1-benzofuran-2-carboxylic acid: Similar but with a different substitution pattern on the benzofuran ring.
2-Methyl-benzofuran-5-carboxylic acid: Another closely related compound with a similar structure.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
Methyl 2-methyl-1-benzofuran-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various cell types, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of benzofuran, characterized by its unique molecular structure that allows it to interact with various biological targets. The chemical formula is , and it is known for its role in biochemical reactions involving enzymes and proteins .
Target Interactions
The compound interacts with several key biomolecules, including enzymes and receptors. Its mechanism of action involves:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter metabolic flux and influence cellular processes .
- Cell Signaling Modulation : It affects signaling pathways related to cell growth, apoptosis, and gene expression, indicating its potential as a therapeutic agent .
Biochemical Pathways
The compound may influence various biochemical pathways, including:
- Cell Growth and Proliferation : Significant inhibitory effects on cancer cell lines have been observed, suggesting a potential role in cancer therapy .
- Oxidative Stress Response : It can increase reactive oxygen species (ROS) levels in cells, which may contribute to its anticancer effects .
Anticancer Activity
This compound exhibits notable anticancer properties. Studies have demonstrated its effectiveness against multiple cancer cell lines:
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
Chronic Myelogenous Leukemia (K562) | 15.4 | Significant growth inhibition |
Prostate Cancer (PC3) | 12.3 | Moderate growth inhibition |
Colon Cancer (SW620) | 18.7 | Significant growth inhibition |
Human Kidney Cancer (Caki 1) | 14.5 | Moderate growth inhibition |
These results indicate that the compound's structural modifications enhance its antiproliferative activity compared to other benzofuran derivatives .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It shows activity against both Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.019 |
Candida albicans | 0.0048 |
These findings suggest that this compound has potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antitumor Effects : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation through the induction of apoptosis and modulation of cell cycle regulators .
- Oxidative Stress Induction : Research indicated that treatment with this compound resulted in increased ROS levels, leading to oxidative stress in cancer cells, which is a known mechanism for inducing cell death in tumors .
- Comparative Studies : Comparative analyses with other benzofuran derivatives showed that the introduction of methyl groups at specific positions on the benzofuran ring enhanced biological activity, particularly in terms of anticancer efficacy .
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for Methyl 2-methyl-1-benzofuran-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or oxidative cyclization of substituted phenols with methyl acrylate derivatives. For example, analogous dihydrobenzofuran carboxylates are synthesized using hexafluoropropan-2-ol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant at ambient conditions . Optimization involves adjusting solvent polarity (e.g., hexafluoroisopropanol enhances electrophilic substitution), stoichiometry of oxidizing agents, and reaction time to minimize side products. Thin-layer chromatography (TLC) and NMR monitoring are critical for tracking reaction progress.
Q. How is structural characterization of this compound performed, and what spectral markers are diagnostic?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1700–1750 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹). Nuclear magnetic resonance (NMR) is key:
- ¹H NMR : Methyl ester protons appear as a singlet at δ ~3.8–4.0 ppm. The benzofuran aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted protons at δ 6.8–7.5 ppm).
- ¹³C NMR : The ester carbonyl resonates at δ ~165–170 ppm, while the benzofuran oxygen-bearing carbons appear at δ ~155–160 ppm .
Q. What are common derivatization strategies for this compound in medicinal chemistry?
- Methodological Answer : The ester group can be hydrolyzed to a carboxylic acid for further coupling (e.g., amide formation via EDC/HOBt). Bromination at the 5-position (using NBS or Br₂/Fe) introduces a handle for cross-coupling reactions (e.g., Suzuki-Miyaura). Pharmacological analogs often replace the methyl ester with bioisosteres like amides or heterocycles to modulate bioavailability .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular planarity and substituent orientation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or OLEX2 provides unambiguous bond lengths and angles. For example, ethyl 5-bromo-1-benzofuran-2-carboxylate shows a near-planar carboxyl group (4.8° deviation from the benzofuran plane), critical for understanding π-π stacking in solid-state interactions . Discrepancies between computational (DFT) and experimental data require refining thermal ellipsoid models in ORTEP-III .
Q. What experimental design considerations are essential for evaluating pharmacological activity while minimizing false positives?
- Methodological Answer :
- In vitro assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity. For antimicrobial studies, include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cells .
- Structure-activity relationships (SAR) : Systematically modify substituents (e.g., halogenation at C5, ester vs. amide) and correlate with activity. Molecular docking (AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases .
Q. How can catalytic systems be optimized for sustainable synthesis of this compound?
- Methodological Answer : Replace stoichiometric oxidants (e.g., DDQ) with heterogeneous catalysts. For example, Au/TiO₂ catalyzes furan oxidation to carboxylates under mild conditions. Flow chemistry in microreactors enhances heat/mass transfer, reducing reaction times and byproducts . Green metrics (E-factor, atom economy) should be calculated to benchmark against traditional methods.
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and replicate counts (n ≥ 3).
- Meta-analysis : Use tools like RevMan to aggregate data from studies with comparable IC50 assays. Contradictions may arise from impurity profiles (e.g., residual Br in brominated analogs), requiring HPLC purity verification (>95%) .
Properties
IUPAC Name |
methyl 2-methyl-1-benzofuran-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCRSXNCAUQMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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